2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide
Description
This compound is a propanamide derivative featuring a cyclopenta[c]pyridazinone core substituted with a 2-isopropylphenyl group. The cyclopenta[c]pyridazinone scaffold is notable for its conformational rigidity, which may enhance binding affinity to biological targets such as enzymes or receptors . The 2-isopropylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12(2)15-8-4-5-9-17(15)20-19(24)13(3)22-18(23)11-14-7-6-10-16(14)21-22/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCUBXAORYPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyridazine nitrogen atoms.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane or ethanol) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide with structurally related compounds, focusing on molecular features, physicochemical properties, and availability:
Key Observations:
Structural Variations: The target compound’s 2-isopropylphenyl group distinguishes it from analogs like BK91650 (benzothiazole) and BK80063 (thiazole), which prioritize heteroaromatic interactions . The cyclopenta[c]pyridazinone core (5-membered ring) in the target compound contrasts with the cyclohepta[c]pyridazinone (7-membered ring) in , which may alter ring strain and binding pocket compatibility .
The topological polar surface area (TPSA) of the target compound (~70 Ų) is comparable to BK91650 (70 Ų), suggesting similar passive diffusion profiles .
Synthetic Accessibility: Analogs like BK91650 are synthesized via coupling reactions between activated carbonyl intermediates and amine substituents under mild conditions (e.g., ethanol/piperidine at 0–5°C) . The target compound likely follows a similar route, though its isopropylphenyl group may require protective strategies to avoid steric hindrance .
Research Applications :
- Compounds with benzothiazole (BK91650) or thiazole (BK80063) groups are often screened for kinase inhibition due to their hydrogen-bonding capacity .
- The target compound’s isopropyl group may enhance selectivity for hydrophobic binding pockets in inflammatory targets (e.g., COX-2) .
Research Findings and Implications
- Pharmacological Potential: Cyclopenta[c]pyridazinone derivatives exhibit moderate inhibitory activity against serine/threonine kinases, with IC50 values ranging from 50–200 nM in preliminary assays (extrapolated from and ) .
- Stability and Metabolism : The 2-isopropylphenyl group in the target compound may reduce metabolic oxidation compared to benzothiazole-containing analogs, as alkyl substituents are less prone to CYP450-mediated degradation .
- Cost and Availability : Research-grade analogs like BK91650 are priced at $574/1mg (90% purity), indicating that the target compound—if commercially available—would likely follow a similar pricing model due to synthetic complexity .
Biological Activity
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.37 g/mol. The structure features a cyclopenta[c]pyridazin moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.37 g/mol |
| CAS Number | 2034565-25-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The inhibition of these enzymes can lead to altered cellular responses, which may be beneficial in therapeutic contexts such as cancer treatment or inflammation modulation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit phospholipase A2 (PLA2), an enzyme linked to inflammatory processes and phospholipid metabolism .
- Heat Shock Proteins : Similar compounds have been shown to interact with heat shock proteins (Hsp90), which play crucial roles in protein folding and stress responses .
In Vitro Studies
Research has indicated that derivatives of cyclopenta[c]pyridazine exhibit significant biological activities:
- Anticancer Activity : A study reported the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of cyclopentapyridazine derivatives in cancer therapy .
- Phospholipidosis Prediction : Inhibition assays demonstrated that compounds similar to the target compound can predict drug-induced phospholipidosis effectively, emphasizing the importance of PLA2 as a target for assessing toxicity .
Case Studies
-
Compound Screening : In a study assessing various compounds for PLA2 inhibition, several derivatives showed IC50 values indicating strong inhibitory effects. This suggests that similar structures may share this inhibitory property .
Compound Name IC50 (µM) Fosinopril 0.18 Novel Cyclopentapyridazine Derivative <1
Comparative Analysis
The unique structural features of this compound can be compared with other related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-(2-{3-oxo-6,7-dihydro...benzamide | Trifluoromethyl group | Enzyme inhibition |
| N-(4,5,6,7-tetrahydro...propanamide | Benzothiazole moiety | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide?
- Methodological Answer : A key approach involves condensation reactions under controlled conditions. For example, derivatives of cyclopenta[c]pyridazine can be synthesized using ethanol as a solvent with catalytic piperidine at 0–5°C for 2 hours . Similar protocols can be adapted for the target compound by substituting the nucleophilic component (e.g., 2-isopropylphenylamine) to achieve the desired amide linkage.
Q. How can researchers characterize the compound’s physicochemical properties?
- Methodological Answer : Computational tools (e.g., ACD/Labs Percepta) can predict properties such as hydrogen bond donors/acceptors, topological polar surface area (TPSA), and rotatable bonds. For instance, a structurally analogous compound (2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid) has a TPSA of 70 Ų and 1 hydrogen bond donor, critical for assessing solubility and bioavailability . Experimental validation via HPLC or NMR is recommended for confirmation.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict activation energies and intermediate stability. Programs like GRRM or IRC-Following (used in ICReDD’s workflow) enable efficient screening of solvents, catalysts, and temperature regimes . For example, piperidine’s role in accelerating Knoevenagel condensations can be computationally validated to refine synthetic protocols.
Q. What statistical approaches resolve contradictions in experimental data (e.g., yield variability)?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial or response surface designs, systematically identify critical variables. A study on TiO₂ photoactivity demonstrated that DoE reduces experimental runs by 40% while isolating factors like temperature and reagent stoichiometry . For this compound, fractional factorial designs could resolve discrepancies in cyclization efficiency or byproduct formation.
Q. How can AI-driven process simulation enhance scale-up strategies?
- Methodological Answer : Integrating COMSOL Multiphysics with machine learning models enables real-time optimization of parameters like mixing efficiency and heat transfer. For example, AI algorithms trained on historical reaction data can predict optimal flow rates in continuous-flow reactors, minimizing energy consumption during scale-up .
Key Research Challenges and Solutions
-
Challenge : Low cyclization efficiency in cyclopenta[c]pyridazine synthesis.
-
Challenge : Contradictory bioactivity data across assays.
- Solution : Apply multivariate analysis (e.g., PCA) to decouple assay-specific interference from true structure-activity relationships. A study on pyrimidinone derivatives used PCA to isolate steric effects from electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
